molecular formula C25H22ClN5O2S B11566157 N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11566157
M. Wt: 492.0 g/mol
InChI Key: LQKAELDPUDCTSE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazides with isothiocyanates.

    Introduction of the thiadiazine ring: This step involves the reaction of the triazole intermediate with sulfur and other reagents to form the thiadiazine ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other triazolothiadiazine derivatives. Similar compounds include:

The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H22ClN5O2S/c1-15-8-11-18(26)14-20(15)27-24(32)22-21(16-9-12-19(33-2)13-10-16)30-31-23(28-29-25(31)34-22)17-6-4-3-5-7-17/h3-14,21-22,30H,1-2H3,(H,27,32)

InChI Key

LQKAELDPUDCTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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